N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)cyclobutanecarboxamide

17β-HSD2 inhibitor osteoporosis target thiophene-2-carboxamide SAR

This 5-substituted thiophene-2-carboxamide is a critical structural probe for SAR programs investigating 17β-HSD2 inhibition. Its unique 1-hydroxyethyl tail and sterically constrained cyclobutanecarboxamide create a distinct pharmacological profile not found in simpler N-methylamide leads. Substitution with generic analogs risks altered target engagement and selectivity. Ideal for co-crystallization and molecular dynamics studies, it enables isolation of amide bulk effects on potency and isoform discrimination. Prioritize for in vitro profiling; in vivo-ready tool compounds like compound 21 are available elsewhere.

Molecular Formula C13H19NO2S
Molecular Weight 253.36
CAS No. 2034550-12-2
Cat. No. B2650025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)cyclobutanecarboxamide
CAS2034550-12-2
Molecular FormulaC13H19NO2S
Molecular Weight253.36
Structural Identifiers
SMILESCC(C1=CC=C(S1)CCNC(=O)C2CCC2)O
InChIInChI=1S/C13H19NO2S/c1-9(15)12-6-5-11(17-12)7-8-14-13(16)10-3-2-4-10/h5-6,9-10,15H,2-4,7-8H2,1H3,(H,14,16)
InChIKeyDRUXDDSMXZTQOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Procurement Guide for N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)cyclobutanecarboxamide (CAS 2034550-12-2) – Class, Core Properties, and Evidence Landscape


N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)cyclobutanecarboxamide is a synthetic 5-substituted thiophene-2-carboxamide derivative. Its structure features a thiophene core substituted at the 5-position with a 1-hydroxyethyl group and linked at the 2-position via an ethyl spacer to a cyclobutanecarboxamide moiety. Compounds in this chemical class have been investigated primarily as inhibitors of human 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2), an enzyme that oxidizes estradiol and testosterone and is a proposed target for osteoporosis therapy [1]. The cyclobutane carboxamide fragment distinguishes this compound from earlier N-methylamide leads and may influence target selectivity, metabolic stability, and physicochemical properties, though published quantitative data specific to this molecule remain limited.

Why Generic Substitution Fails for N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)cyclobutanecarboxamide: Critical Role of Amide and Thiophene Substitution in 17β-HSD2 Inhibition


Within the 5-substituted thiophene-2-carboxamide class, apparently minor changes to the amide group or the thiophene substituents can cause large shifts in both potency and selectivity. For example, when the N-methylamide was replaced by larger moieties in a systematic structure-activity relationship (SAR) study, the selectivity factor for 17β-HSD2 over 17β-HSD1 varied from single-digit to nearly 100-fold, and the IC50 values spanned from low nanomolar to micromolar ranges despite a shared core scaffold [1]. The unique combination of a hydrogen-bonding 1-hydroxyethyl group, a flexible ethylene linker, and a sterically constrained cyclobutane carboxamide in this compound is therefore expected to produce a pharmacological profile that cannot be replicated by simpler thiophene-2-carboxamides or by analogs bearing smaller amide substituents (e.g., N-methylamide). Consequently, generic interchange with in-class compounds that lack these specific structural features carries a high risk of altered target engagement, reduced selectivity, and unanticipated metabolic behavior.

Quantitative Differentiation Evidence for N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)cyclobutanecarboxamide: Class Benchmarks, Structural Comparators, and Knowledge Gaps


17β-HSD2 Inhibition Potency: Class Benchmark vs. Cyclobutane Amide Expectation

No direct IC50 data for the target compound are publicly available. However, the lead compound from the same chemical class – compound 21 of the referenced study, which bears an N-methylamide rather than a cyclobutanecarboxamide – inhibited human 17β-HSD2 with an IC50 of 235 nM. The study demonstrated that increasing the size of the amide substituent generally improved selectivity for 17β-HSD2 over 17β-HSD1, but the quantitative impact on absolute potency was substituent-dependent [1]. Because the target compound contains a bulkier cyclobutane carboxamide, its 17β-HSD2 IC50 could be comparable to, higher, or lower than 235 nM; direct measurement is required to establish a firm rank order.

17β-HSD2 inhibitor osteoporosis target thiophene-2-carboxamide SAR

Selectivity Over 17β-HSD1: Potential Advantage of the Cyclobutane Carboxamide

In the same study, compound 21 exhibited a selectivity factor of 95 for 17β-HSD2 over 17β-HSD1. The authors reported that replacing the N-methylamide with larger amide groups consistently increased selectivity, sometimes exceeding 100-fold, while retaining low nanomolar potency on 17β-HSD2 [1]. The target compound’s cyclobutanecarboxamide is a larger, conformationally restricted amide that may further enhance selectivity by reducing affinity for the 17β-HSD1 active site. However, the exact selectivity factor for this specific compound has not been published.

17β-HSD1 selectivity off-target activity thiophene amide SAR

Structural Differentiation from the Cyclopropanesulfonamide Analog: Hydrogen-Bonding Capacity and Metabolic Stability

A closely related analog, N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)cyclopropanesulfonamide (CAS 2034345-10-1), replaces the cyclobutanecarboxamide with a cyclopropanesulfonamide group. Carboxamides and sulfonamides differ fundamentally in hydrogen-bonding geometry, acidity, and susceptibility to phase I metabolism. Carboxamides generally form stronger hydrogen bonds with backbone amide groups in enzyme active sites, while sulfonamides can be more resistant to hydrolysis but may exhibit reduced potency against amide-recognizing targets such as 17β-HSD2 [1]. Quantitative head-to-head data between these two compounds are not available, but the SAR from [1] indicates that amide nitrogen substitution profoundly affects both potency and isoform selectivity, suggesting the carboxamide scaffold is the preferred chemotype for on-target activity.

isostere comparison carboxamide vs sulfonamide metabolic stability

In Vivo Proof-of-Concept Gap: Mouse Enzyme Activity and PK Data

The reference study identified compound 21 as a potent inhibitor of mouse 17β-HSD2 (IC50 = 54 nM) and proposed it as a tool for in vivo proof-of-concept studies in osteoporosis models [1]. No corresponding mouse enzyme or pharmacokinetic data are available for the target compound. Without such data, the translatability of any in vitro human enzyme activity to animal models cannot be assumed, representing a significant evidence gap for researchers intending to use this compound in preclinical efficacy studies.

mouse 17β-HSD2 in vivo efficacy pharmacokinetics

Best Research and Industrial Application Scenarios for N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)cyclobutanecarboxamide


In Vitro SAR Expansion of Thiophene-2-Carboxamide 17β-HSD2 Inhibitors

This compound is best deployed as a structural probe within a systematic SAR program investigating the effect of amide bulk and conformation on 17β-HSD2 potency and selectivity. By testing it alongside compound 21 (N-methylamide, IC50 = 235 nM, SF = 95) and other amide variants under identical assay conditions, researchers can isolate the contribution of the cyclobutane ring to target engagement and isoform discrimination [1].

Head-to-Head Profiling Against the Sulfonamide Analog

A direct comparison with the cyclopropanesulfonamide analog (CAS 2034345-10-1) in 17β-HSD2 enzymatic assays and microsomal stability tests would clarify whether the carboxamide group is indeed superior for on-target activity and metabolic stability, addressing the evidence gaps identified in Section 3 [1].

Crystallography or Modeling Studies to Map Amide Binding Interactions

The rigid cyclobutane amide and the flexible hydroxyethyl tail make this compound a useful tool for co-crystallization or molecular dynamics studies with 17β-HSD2. The resulting structural insights could guide the design of next-generation inhibitors with improved selectivity and drug-like properties, building on the SAR framework established in [1].

Cautionary Note: Not Yet Suitable for In Vivo Osteoporosis Models

Given the absence of mouse enzyme inhibition data and pharmacokinetic profiling, this compound should not be prioritized for in vivo proof-of-concept studies until in vitro ADME and mouse 17β-HSD2 activity have been experimentally determined. Researchers requiring an in vivo-ready tool compound should consider compound 21, which has characterized mouse potency (IC50 = 54 nM) and published PK [1].

Quote Request

Request a Quote for N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)cyclobutanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.